4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo
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Overview
Description
4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo is a complex organic compound featuring a pyrazole ring fused with a ribofuranosyl moiety. This compound is notable for its intricate structure, which includes protective groups such as triphenylmethyl and isopropylidene. These groups are often used in synthetic chemistry to protect reactive sites during multi-step synthesis processes.
Preparation Methods
The synthesis of 4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo typically involves several steps:
Formation of the Ribofuranosyl Moiety: The ribofuranosyl part of the molecule is synthesized first, often starting from D-ribose. The hydroxyl groups are protected using triphenylmethyl and isopropylidene groups to prevent unwanted reactions.
Pyrazole Ring Formation: The pyrazole ring is then constructed through a series of reactions involving hydrazine derivatives and carbonyl compounds.
Coupling Reaction: The ribofuranosyl moiety is coupled with the pyrazole ring under specific conditions to form the final compound.
Chemical Reactions Analysis
4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The protected hydroxyl groups can be deprotected under acidic conditions (e.g., using trifluoroacetic acid) to allow for further substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of antiviral and anticancer drugs.
Industry: Its protective groups make it valuable in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways. The triphenylmethyl and isopropylidene groups help stabilize the molecule, allowing it to maintain its activity under different conditions.
Comparison with Similar Compounds
Similar compounds include other ribofuranosyl derivatives and pyrazole-based molecules. Compared to these, 4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo is unique due to its specific protective groups and the combination of the ribofuranosyl and pyrazole moieties. This uniqueness makes it particularly useful in specialized synthetic and research applications.
Conclusion
This compound is a complex and versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
83686-34-4 |
---|---|
Molecular Formula |
C₃₃H₃₄N₂O₇ |
Molecular Weight |
570.63 |
Origin of Product |
United States |
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